![molecular formula C8H6BrF3 B1288316 1-(2-Bromoethyl)-2,3,4-trifluorobenzene CAS No. 887586-25-6](/img/structure/B1288316.png)
1-(2-Bromoethyl)-2,3,4-trifluorobenzene
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Description
The compound "1-(2-Bromoethyl)-2,3,4-trifluorobenzene" is a halogenated aromatic molecule that contains both bromo and fluoro substituents. This molecule is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and fluorine atoms makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, was achieved by nitration of bromobenzene in water, yielding a high purity product . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine through the Schiemann reaction and subsequent bromination resulted in a high yield and purity . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "1-(2-Bromoethyl)-2,3,4-trifluorobenzene," although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . Similarly, the structures of various bromo- and bromomethyl-substituted benzenes were determined, revealing diverse packing motifs and interactions such as C–H⋅⋅⋅Br, C–Br⋅⋅⋅Br, and C–Br⋅⋅⋅π . These studies provide insights into the possible molecular structure of "1-(2-Bromoethyl)-2,3,4-trifluorobenzene," which may also exhibit unique intermolecular interactions due to its halogen substituents.
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . The presence of bromine in "1-(2-Bromoethyl)-2,3,4-trifluorobenzene" suggests that it could participate in similar reactions, serving as a leaving group or reacting site for further functionalization. Additionally, the trifluoromethanesulfonic acid-catalyzed Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene with benzylic alcohols indicates that the bromoethyl group in the compound of interest could also be involved in such electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their substituents. For example, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives showed that the packing in the solid state is stabilized through van der Waals and weak C–H⋅⋅⋅O interactions . The fluorine atoms in "1-(2-Bromoethyl)-2,3,4-trifluorobenzene" are likely to affect its boiling point, density, and solubility, making it distinct from other halogenated benzenes. The presence of both bromine and fluorine could also influence the compound's reactivity and stability.
Scientific Research Applications
Organometallic Control in Functionalization Reactions
1-(2-Bromoethyl)-2,3,4-trifluorobenzene and its derivatives play a crucial role in organometallic chemistry. A study by Heiss and Schlosser (2003) shows the functionalization of 1,2,3-trifluorobenzene at various positions, demonstrating the versatility of these compounds in creating novel organometallic compounds through techniques like deprotonation-triggered halogen migrations and halogen-metal permutations (Heiss & Schlosser, 2003).
Triazidation in Organic Synthesis
In organic synthesis, triazidation is an important reaction, and derivatives of 1-(2-Bromoethyl)-2,3,4-trifluorobenzene can be pivotal. Chapyshev and Chernyak (2013) demonstrated selective defluorination leading to the formation of various triazido compounds, which can be used in polymer chemistry and organic magnetic materials synthesis (Chapyshev & Chernyak, 2013).
Microflow Synthesis in Pharmaceutical Industry
In the pharmaceutical industry, microflow synthesis of compounds like 2,4,5-trifluorobenzoic acid, derived from similar compounds, is significant. Deng et al. (2015) reported a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, showcasing the importance of these compounds in facilitating efficient and scalable pharmaceutical production processes (Deng et al., 2015).
Synthesis of Quinolone Antibacterials
Turner and Suto (1993) described the synthesis of various derivatives from 1-bromo-2,4,5-trifluorobenzene, highlighting its role as an intermediate in the synthesis of quinolone antibacterials (Turner & Suto, 1993).
properties
IUPAC Name |
1-(2-bromoethyl)-2,3,4-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDQVMPZAEHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCBr)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277864 |
Source
|
Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887586-25-6 |
Source
|
Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887586-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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